molecular formula C19H20F3NO4S B2363321 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034415-83-1

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2363321
CAS No.: 2034415-83-1
M. Wt: 415.43
InChI Key: IHJZEZILUMSWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound offered for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. The structure of this compound, featuring a propanamide core, is a common scaffold in medicinal chemistry. The presence of distinct aromatic rings, including one with a methylsulfonyl group and another with a trifluoromethyl group, suggests it may be of interest in the development of novel bioactive molecules . Researchers are investigating these structural motifs for their potential role in modulating protein-protein interactions or enzyme activity. The physicochemical properties imparted by the trifluoromethyl and methylsulfonyl groups can influence the compound's solubility, metabolic stability, and binding affinity, making it a valuable building block in drug discovery efforts . Further studies are required to fully elucidate its specific mechanism of action and pharmacological profile. Researchers can utilize this chemical as a reference standard, a starting point for synthetic chemistry, or a tool for probing biological systems in vitro.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4S/c1-28(26,27)16-9-2-13(3-10-16)4-11-18(25)23-12-17(24)14-5-7-15(8-6-14)19(20,21)22/h2-3,5-10,17,24H,4,11-12H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJZEZILUMSWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound featuring both trifluoromethyl and sulfonyl groups, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C17H18F3NO3S
  • Molecular Weight : Approximately 375.39 g/mol

Structural Characteristics

The structural features of the compound include:

  • A trifluoromethyl group, which enhances lipophilicity and may influence biological interactions.
  • A methylsulfonyl group, known for its role in enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, urea derivatives containing sulfonyl groups have shown cytotoxic effects against various cancer cell lines:

  • IC50 Values :
    • HCT116: 17.8 μM
    • HePG2: 12.4 μM
    • HOS: 17.6 μM .

This suggests that the incorporation of sulfonyl moieties can enhance the anticancer efficacy of related compounds.

Inhibition of COX Enzymes

Another study highlighted the potential of related compounds as selective inhibitors of cyclooxygenase-2 (COX-2). For example, a compound structurally similar to this compound demonstrated:

  • COX-2 IC50 : 0.25 μM
  • COX-1 IC50 : 14 μM .

This selectivity indicates a promising therapeutic profile for inflammatory conditions.

The biological activity of this compound may be attributed to several mechanisms:

  • Down-regulation of Oncogenes : Studies have shown that related compounds can down-regulate key oncogenes such as PALB2, BRCA1, and BRCA2 in specific cancer cell lines, indicating a potential mechanism for their anticancer effects .
  • Protein Interactions : Molecular docking studies suggest that these compounds can effectively inhibit target proteins involved in cancer progression, such as enoyl reductase in Escherichia coli and human Son of sevenless homolog 1 (SOS1) .

Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 (μM)Notes
AnticancerUrea Derivative12.4 - 17.8Effective against HCT116 and HePG2 cell lines
COX-2 InhibitionSimilar Compound0.25Selective inhibition compared to COX-1
Gene ExpressionVarious CompoundsN/ADown-regulates oncogenes in cancer cells

Clinical Relevance

While this compound is still under investigation and not yet approved for clinical use, its structural characteristics suggest potential applications in treating cancers and inflammatory diseases.

Preparation Methods

Hydroxyl Protection Strategies

The primary alcohol group in 2-(4-(trifluoromethyl)phenyl)ethanol is protected to prevent undesired side reactions during subsequent steps. Common protecting groups include p-toluenesulfonyl (tosyl) and trifluoromethanesulfonyl (trifyl) . For example, treatment with p-toluenesulfonyl chloride in dichloromethane (DCM) at 0–5°C yields 2-(4-(trifluoromethyl)phenyl)ethyl tosylate with >90% purity. This step minimizes isomerization and disubstituted byproducts, which are critical for maintaining final product quality.

Amide Bond Formation

The protected intermediate reacts with 3-(4-(methylsulfonyl)phenyl)propanoic acid derivatives under coupling conditions. A preferred method involves using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to activate the carboxylic acid, followed by reaction with the amine derivative of the protected alcohol. Yields of 75–81% are achievable when using triethylamine as a base and maintaining temperatures at 80–85°C.

Deprotection and Final Purification

The tosyl group is removed via hydrolysis in acidic conditions (e.g., 6M HCl at reflux) to regenerate the hydroxyl group. Subsequent purification by silica gel chromatography (4:1 petroleum ether:ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity to >98%.

Optimization of Reaction Conditions

Solvent Selection

Solvent choice significantly impacts reaction efficiency (Table 1). Polar aprotic solvents like t-AmylOH and dimethylacetamide (DMAc) facilitate higher yields (64–81%) compared to non-polar solvents like toluene (14%).

Table 1: Solvent Effects on Amide Coupling Yield

Solvent Yield (%) Purity (%)
t-AmylOH 81 98.5
DMAc 54 97.2
Toluene 14 89.1
Tetrahydrofuran 30 93.4

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) paired with silver fluoride (AgF) enable efficient C–N bond formation in aromatic systems. A 10 mol% Pd(OAc)₂ loading with 1.5 equivalents of AgF in t-AmylOH achieves 81% yield after 12 hours at 85°C.

Impurity Control and Analytical Characterization

Major Impurities

  • Isomer impurities : Meta-substituted analogs (e.g., 3-(trifluoromethyl)phenyl derivatives) arise during protection steps.
  • Disubstituted byproducts : Result from over-alkylation during condensation.

Mitigation Strategies

  • Protecting group selection : Tosyl groups reduce isomer content to <0.05% compared to mesyl groups (>2%).
  • Base optimization : Triethylamine minimizes disubstitution (<0.1%) compared to stronger bases like DBU.

Table 2: Impurity Profiles Under Different Conditions

Condition Isomer Content (%) Disubstituted Byproduct (%)
Tosyl protection 0.03 0.08
Mesyl protection 2.1 1.5
Triethylamine base 0.05 0.10
DBU base 0.12 0.85

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A patented process describes kilogram-scale production using continuous flow reactors. Key parameters include:

  • Reactor type : Tubular reactor with static mixers.
  • Throughput : 5 kg/day with 78% yield.
  • Purity : >99.5% by HPLC.

Environmental Considerations

Solvent recovery systems (e.g., vacuum distillation at 30–50°C) reduce waste generation by 40%. Ethyl acetate, used in washing steps, is recycled with >95% efficiency.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the trifluoromethylphenyl moiety. Key steps include:

  • Step 1: Nucleophilic substitution to introduce the hydroxyethyl group via Grignard reagents or epoxide ring-opening reactions under anhydrous conditions .
  • Step 2: Amidation using coupling agents (e.g., EDC/HOBt) to link the propanamide chain to the sulfonylphenyl group .
  • Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity .

Critical Parameters:

  • Temperature: Maintain 0–5°C during Grignard reactions to prevent side-product formation.
  • Catalysts: Use Pd/C for hydrogenation steps to reduce nitro intermediates efficiently .
  • Solvent Choice: Dichloromethane or DMF enhances solubility of aromatic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.